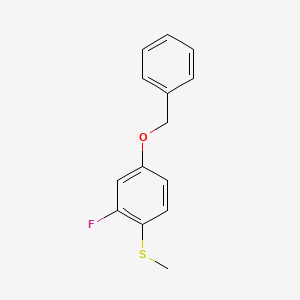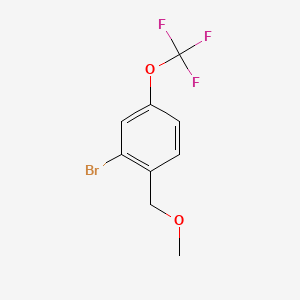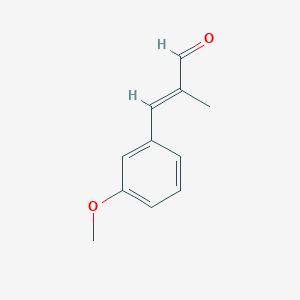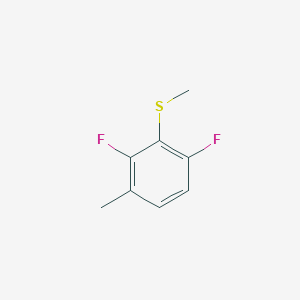
(2,6-Difluoro-3-methylphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Difluoro-3-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8F2S. It is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, along with a methylsulfane group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluoro-3-methylphenyl)(methyl)sulfane can be achieved through several methods. One common approach involves the reaction of 2,6-difluoro-3-methylphenol with methylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions, with the base facilitating the deprotonation of the phenol, allowing it to react with the methylthiol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Difluoro-3-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfane compound.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
(2,6-Difluoro-3-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (2,6-Difluoro-3-methylphenyl)(methyl)sulfane exerts its effects depends on its specific application. In chemical reactions, the presence of the fluorine atoms and the methylsulfane group can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved in its biological activities are subjects of ongoing research, with studies focusing on its interaction with cellular components and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane
- (2,6-Difluoro-3-(methoxymethyl)phenyl)(methyl)sulfane
- (2,6-Difluoro-3-methoxyphenyl)(methyl)sulfane
Uniqueness
(2,6-Difluoro-3-methylphenyl)(methyl)sulfane is unique due to the specific positioning of the fluorine atoms and the methyl group on the phenyl ring, which can significantly influence its chemical properties and reactivity compared to similar compounds
Propriétés
Formule moléculaire |
C8H8F2S |
|---|---|
Poids moléculaire |
174.21 g/mol |
Nom IUPAC |
1,3-difluoro-4-methyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8F2S/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3 |
Clé InChI |
HLWWXWAKYQZDSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)F)SC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


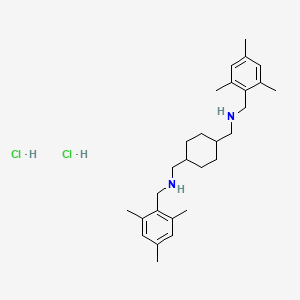

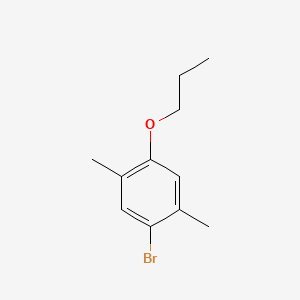
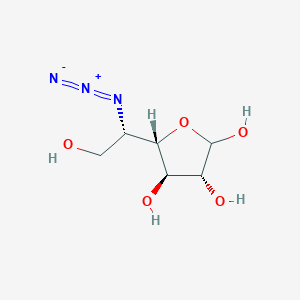
![Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14762669.png)
![3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde](/img/structure/B14762673.png)

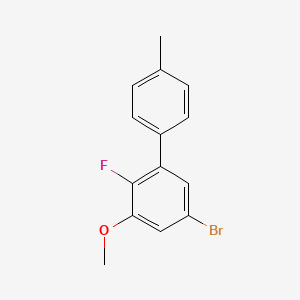
![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)
![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)
